molecular formula C22H32O2 B072645 Pregn-4-ene-3,20-dione, 16alpha-methyl- CAS No. 1239-79-8

Pregn-4-ene-3,20-dione, 16alpha-methyl-

Cat. No.: B072645
CAS No.: 1239-79-8
M. Wt: 328.5 g/mol
InChI Key: JYYRDDFNMDZIIP-SMWISZJMSA-N
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Description

Pregn-4-ene-3,20-dione, 16alpha-methyl- is a synthetic steroid hormone. It is structurally related to progesterone and is used in various scientific and medical applications. This compound is known for its role in regulating reproductive functions and has been studied for its potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregn-4-ene-3,20-dione, 16alpha-methyl- typically involves the modification of progesterone. One common method includes the introduction of a methyl group at the 16alpha position through a series of chemical reactions. The process often involves the use of reagents such as methyl iodide and bases like sodium hydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

Pregn-4-ene-3,20-dione, 16alpha-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into different oxidized forms.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Substitution reactions can introduce new functional groups at specific positions on the steroid backbone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Pregn-4-ene-3,20-dione, 16alpha-methyl- has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other steroid compounds.

    Biology: The compound is studied for its effects on cellular processes and hormone regulation.

    Medicine: It has potential therapeutic uses in hormone replacement therapy and the treatment of reproductive disorders.

    Industry: The compound is used in the production of pharmaceuticals and as a research tool in drug development.

Mechanism of Action

The mechanism of action of Pregn-4-ene-3,20-dione, 16alpha-methyl- involves binding to specific receptors in the body, such as progesterone receptors. This binding triggers a cascade of molecular events that regulate gene expression and cellular functions. The compound’s effects are mediated through pathways involving steroid hormone receptors and associated signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    Progesterone: The natural hormone that Pregn-4-ene-3,20-dione, 16alpha-methyl- is derived from.

    Medroxyprogesterone acetate: A synthetic derivative with similar uses in hormone therapy.

    Norethindrone: Another synthetic steroid used in contraceptives and hormone therapy.

Uniqueness

Pregn-4-ene-3,20-dione, 16alpha-methyl- is unique due to its specific structural modifications, which confer distinct biological activities and therapeutic potential. Its 16alpha-methyl group differentiates it from other similar compounds, affecting its binding affinity and activity at hormone receptors.

Properties

IUPAC Name

(8S,9S,10R,13S,14S,16R,17S)-17-acetyl-10,13,16-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O2/c1-13-11-19-17-6-5-15-12-16(24)7-9-21(15,3)18(17)8-10-22(19,4)20(13)14(2)23/h12-13,17-20H,5-11H2,1-4H3/t13-,17-,18+,19+,20-,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYRDDFNMDZIIP-SMWISZJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4([C@H]3CC[C@@]2([C@H]1C(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432040
Record name 16amethylprogesterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239-79-8
Record name 16amethylprogesterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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